molecular formula C17H15BrN2O4S B277267 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate

Cat. No. B277267
M. Wt: 423.3 g/mol
InChI Key: REAOHFJMBRFQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is a member of the benzothiazole family and has a unique structure that makes it an attractive candidate for research.

Mechanism Of Action

The mechanism of action of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate involves the inhibition of the target enzyme's activity. The compound binds to the enzyme's active site and prevents the substrate from binding, thus inhibiting the enzyme's catalytic activity.
Biochemical and Physiological Effects:
Studies have shown that 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate exhibits potent antioxidant and anti-inflammatory properties. It has also been found to have a neuroprotective effect by preventing neuronal cell death. Additionally, the compound has been shown to have antitumor activity by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate in lab experiments is its high potency and selectivity towards target enzymes. This makes it an ideal candidate for studying enzyme inhibition and drug development. However, one limitation is its solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease. Further studies are needed to evaluate its efficacy and safety in animal models. Another area of research is its use in material science, where it has been found to exhibit promising properties as a fluorescent probe. Additionally, the compound's potential as an anticancer agent warrants further investigation. Overall, 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate is a versatile compound with numerous potential applications, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate involves the reaction of 3-bromobenzoic acid with 3-aminopropyl-1,1-dioxo-1,2-benzothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields a white solid that can be purified by recrystallization.

Scientific Research Applications

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This makes it a promising candidate for the development of drugs for the treatment of diseases such as Alzheimer's, glaucoma, and cancer.

properties

Product Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate

Molecular Formula

C17H15BrN2O4S

Molecular Weight

423.3 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate

InChI

InChI=1S/C17H15BrN2O4S/c18-13-6-3-5-12(11-13)17(21)24-10-4-9-19-16-14-7-1-2-8-15(14)25(22,23)20-16/h1-3,5-8,11H,4,9-10H2,(H,19,20)

InChI Key

REAOHFJMBRFQNJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC(=CC=C3)Br

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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